(4-Fluoro-3-methylphenyl)hydrazine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C7H9FN2 |
|---|---|
Molecular Weight |
140.16 g/mol |
IUPAC Name |
(4-fluoro-3-methylphenyl)hydrazine |
InChI |
InChI=1S/C7H9FN2/c1-5-4-6(10-9)2-3-7(5)8/h2-4,10H,9H2,1H3 |
InChI Key |
VKCKWATUFWOYJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NN)F |
Origin of Product |
United States |
Contextual Significance of Arylhydrazines in Contemporary Organic Synthesis
Arylhydrazines are a cornerstone of modern organic synthesis, valued for their versatility in constructing a wide array of biologically significant molecules. nih.gov These compounds serve as crucial precursors for synthesizing heterocyclic structures such as indoles, pyrazoles, and indazoles, which are prevalent in many pharmaceuticals. nih.govrsc.org The Fischer indole (B1671886) synthesis, a classic reaction utilizing arylhydrazines, remains a fundamental method for creating the indole nucleus found in numerous natural products and synthetic drugs. wikipedia.org
Beyond their role in forming heterocyclic systems, arylhydrazines have emerged as effective partners in various cross-coupling reactions. nih.govacs.org They can function as environmentally friendly arylating agents in certain palladium-catalyzed reactions, with the byproducts being primarily water and nitrogen gas. nih.gov This characteristic makes them an attractive alternative to traditional aryl halides, which can be more expensive and environmentally taxing. nih.gov Researchers are continually exploring new catalytic systems and reaction conditions to expand the utility of arylhydrazines in forming carbon-carbon and carbon-heteroatom bonds. nih.govorganic-chemistry.org
Rationale for Strategic Fluorine and Methyl Substitution on the Phenylhydrazine Scaffold
The specific placement of fluorine and methyl groups on the phenylhydrazine (B124118) framework in (4-Fluoro-3-methylphenyl)hydrazine is a deliberate synthetic strategy. The introduction of a fluorine atom is a common tactic in medicinal chemistry to enhance a molecule's pharmacological profile. nih.gov Fluorine's high electronegativity can influence a compound's acidity (pKa), lipophilicity, and metabolic stability. nih.gov The carbon-fluorine bond is exceptionally strong, which can make the molecule more resistant to metabolic degradation, thereby potentially prolonging its therapeutic effect. nih.gov
The methyl group, while seemingly simple, also plays a critical role. Its electron-donating nature and steric bulk can modulate the reactivity of the hydrazine (B178648) moiety and influence how the molecule interacts with biological targets. The position of these substituents is crucial; in this case, the fluorine at the 4-position and the methyl group at the 3-position create a specific electronic and steric environment on the aromatic ring. This precise arrangement can direct the outcomes of chemical reactions and is key to the molecule's potential biological activity. Studies on other substituted phenylhydrazines have shown that the nature and position of substituents significantly impact their chemical and biological properties. nih.gov
Overview of Research Trajectories for Substituted Phenylhydrazine Derivatives
Established Chemical Synthesis Pathways
The traditional and most widely employed method for the synthesis of arylhydrazines, including this compound, involves a two-step process: the diazotization of a primary aromatic amine followed by the reduction of the resulting diazonium salt. mdpi.comrsc.org
The primary precursor for the synthesis of this compound is 4-Fluoro-3-methylaniline. The selection of this starting material is critical as it directly provides the core aromatic structure of the final product.
Table 1: Properties of the Primary Precursor: 4-Fluoro-3-methylaniline
| Property | Value |
| CAS Number | 452-69-7 byjus.comresearchgate.net |
| Molecular Formula | C₇H₈FN researchgate.net |
| Molecular Weight | 125.14 g/mol byjus.comresearchgate.net |
| Appearance | White to gray powder or crystal nih.gov |
| Melting Point | 34-38 °C byjus.com |
The synthesis commences with the diazotization of 4-fluoro-3-methylaniline. This reaction is typically performed by treating the amine with nitrous acid (HNO₂). mdpi.com Since nitrous acid is highly unstable, it is generated in situ by the reaction of sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). mdpi.com A crucial parameter for a successful diazotization is maintaining a low temperature, generally below 5 °C. mdpi.com This is because aryl diazonium salts are unstable and tend to decompose at higher temperatures, which would lead to the formation of nitrogen gas and undesired byproducts. mdpi.comrsc.org
The second step is the reduction of the intermediate aryl diazonium salt to the corresponding arylhydrazine. Several reducing agents can be employed for this transformation.
Stannous chloride (SnCl₂) or Tin (Sn) in HCl : This is a classic method for the reduction of diazonium salts to arylhydrazines. nih.govrsc.org The reaction is robust but has the significant drawback of producing tin-containing residues, which can complicate the purification process, especially on a larger scale, and are environmentally undesirable. nih.gov
Sodium sulfite (B76179) (Na₂SO₃) or Sodium bisulfite (NaHSO₃) : This is another common method where the diazonium salt is treated with a sulfite or bisulfite solution. mdpi.comrsc.orgthieme-connect.de The reaction may proceed through an initial sulfur-nitrogen coupling to form an azo-sulfite intermediate, which is then further reduced and hydrolyzed to yield the arylhydrazine. rsc.orgthieme-connect.de
Diazotization: FC₆H₃(CH₃)NH₂ + NaNO₂ + 2HCl → [FC₆H₃(CH₃)N₂]⁺Cl⁻ + NaCl + 2H₂O
Reduction: [FC₆H₃(CH₃)N₂]⁺Cl⁻ + Reducing Agent → this compound
The isolation and purification strategy for this compound depends on the reduction method used and the desired final form of the product.
Following the reduction step, the arylhydrazine is often present in an acidic solution. A common procedure involves precipitating the product as its hydrochloride salt. By cooling the acidic reaction mixture, this compound hydrochloride crystallizes out of the solution. mdpi.com This salt can then be collected by filtration. If the free hydrazine (B178648) base is required, the isolated hydrochloride salt is treated with a base, such as sodium hydroxide (B78521) (NaOH), to liberate the free this compound. mdpi.com
Green Chemistry Approaches in Arylhydrazine Preparation
In recent years, there has been a significant push towards developing more environmentally benign synthetic methods. This has led to the exploration of green chemistry approaches for the preparation of arylhydrazines, focusing on reducing waste, avoiding hazardous materials, and improving energy efficiency. mdpi.com
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. thieme-connect.deyoutube.com The use of microwave irradiation can lead to dramatically reduced reaction times, higher yields, and often cleaner reactions compared to conventional heating methods. youtube.comnih.gov This is attributed to the rapid and uniform heating of the reaction mixture. youtube.com
In the context of arylhydrazine synthesis, microwave irradiation can be applied to the coupling of arylboronic acids with azodicarboxylates, which provides an alternative route to arylhydrazides. thieme-connect.de For instance, the copper-catalyzed electrophilic amination of phenylboronic acid with diethyl azodicarboxylate has been shown to proceed efficiently under microwave conditions. thieme-connect.de
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | Often several hours nih.gov | Typically a few minutes thieme-connect.deyoutube.com |
| Energy Input | Conduction/convection based, less efficient | Direct dielectric heating, highly efficient youtube.com |
| Yield | Variable, can be lower | Often higher yields youtube.com |
| Solvent Volume | Generally larger volumes | Smaller solvent volumes can be used youtube.com |
While a specific protocol for the microwave-assisted synthesis of this compound from its diazonium salt is not widely documented, the principles of microwave chemistry suggest it could be a viable method to enhance the efficiency of the reduction step.
A major focus of green chemistry is the replacement of stoichiometric, and often toxic, reagents with catalytic systems and the use of sustainable solvents like water.
Heavy-Metal-Free Reduction: A significant advancement is the use of L-ascorbic acid (Vitamin C) as a reducing agent for aryl diazonium salts. nih.gov This method provides a "green" alternative to traditional heavy-metal reductants like tin chloride. The reaction is performed in an entirely aqueous medium, further enhancing its environmental credentials. nih.gov The process involves the diazotization of the arylamine in aqueous HCl, followed by reaction with L-ascorbic acid. nih.gov
Triphenylphosphine as a Reductant: Another alternative to heavy metals is the use of triphenylphosphine. This reagent reacts with the diazonium salt to form a triphenyl-aryl hydrazyl phosphonium (B103445) salt intermediate. google.com This intermediate can then be hydrolyzed with acid to yield the corresponding arylhydrazine quantitatively. google.com This method is advantageous as it avoids the use of tin and the associated purification challenges. rsc.orggoogle.com
Hydrazine as a Catalyst: Interestingly, hydrazines themselves can act as low molecular-weight organic catalysts for the reduction of diazonium salts. rsc.orgrsc.org This allows for the coupling of diazonium salts with various partners without the need for metal catalysts or photo-irradiation. rsc.org
Sustainable Solvents: The use of water as a solvent, as demonstrated in the ascorbic acid reduction method, is a key aspect of green arylhydrazine synthesis. nih.gov Other green solvents, such as glycerol-water mixtures, have also been explored for the synthesis of hydrazine derivatives under ultrasound irradiation, offering an environmentally friendly reaction medium. nih.gov
Directed Derivatization of the Hydrazine Moiety for Synthetic Applications
The hydrazine group in this compound is a reactive functional group that allows for a wide range of derivatization reactions, making it a valuable building block in organic synthesis. nih.gov
One of the most important applications of arylhydrazines is in the Fischer indole (B1671886) synthesis . byjus.comwikipedia.org This reaction involves the condensation of an arylhydrazine with an aldehyde or a ketone in the presence of an acid catalyst to form an indole. nih.govwikipedia.org The reaction proceeds through the formation of an arylhydrazone intermediate, which then undergoes a rsc.orgrsc.org-sigmatropic rearrangement to ultimately yield the indole ring system. byjus.com The use of this compound in the Fischer indole synthesis would lead to the formation of 6-fluoro-7-methyl-substituted indoles, which are scaffolds of interest in medicinal chemistry. Many antimigraine drugs of the triptan class are synthesized using this method. nih.govwikipedia.org
Beyond the Fischer indole synthesis, the nucleophilic nature of the hydrazine moiety allows for several other transformations:
Formation of Hydrazones: Reaction with carbonyl compounds (aldehydes and ketones) readily forms stable hydrazone derivatives. researchgate.net These hydrazones are not only intermediates in the Fischer indole synthesis but can also be used as ligands or have their own biological activities.
Cross-Coupling Reactions: Arylhydrazines can be used as arylation agents in various palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. nih.gov This allows for the synthesis of biaryls, internal alkynes, and arylphosphorus compounds. nih.gov
Synthesis of Heterocycles: Besides indoles, this compound can be used to synthesize other nitrogen-containing heterocycles such as pyrazoles, which are also important pharmacophores. mdpi.comresearchgate.net This typically involves a condensation reaction with a 1,3-dicarbonyl compound. researchgate.net
Generation of Aryl Radicals: Arylhydrazines can be used to generate aryl radicals under mild conditions, for example, by using catalytic iodine in the presence of air. acs.org These radicals can then participate in various C-C bond-forming reactions. acs.org
The versatility of the hydrazine group makes this compound a key starting material for the synthesis of a diverse array of complex organic molecules.
Nucleophilic Properties and Reaction Pathways of the Hydrazine Functional Group
The hydrazine moiety in this compound possesses nucleophilic character due to the lone pairs of electrons on the nitrogen atoms. evitachem.com This makes the compound reactive towards a variety of electrophiles. The nucleophilicity of hydrazines is a complex interplay of factors including basicity and the alpha-effect, where the presence of an adjacent atom with a lone pair (the other nitrogen) enhances nucleophilicity. masterorganicchemistry.com
The general trend for amines and related compounds is that nucleophilicity increases with basicity. masterorganicchemistry.com However, hydrazines are often more nucleophilic than would be predicted from their basicity alone, a phenomenon attributed to the "alpha-effect". masterorganicchemistry.com
Condensation Reactions with Carbonyl Electrophiles
Arylhydrazines, including this compound, readily undergo condensation reactions with carbonyl compounds such as aldehydes and ketones. evitachem.comresearchgate.netresearchgate.net This reaction is a cornerstone of hydrazone chemistry and serves as a gateway to the synthesis of various heterocyclic systems.
The reaction of this compound with a carbonyl compound typically proceeds via nucleophilic addition of the hydrazine to the carbonyl carbon, followed by dehydration to form a hydrazone. researchgate.netmdpi.com This reaction is often catalyzed by a small amount of acid. researchgate.net
The resulting (4-fluoro-3-methylphenyl)hydrazones are stable intermediates that can be isolated and characterized using various spectroscopic techniques. These include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the hydrazone, showing characteristic signals for the aromatic protons, the methyl group, and the C=N bond of the hydrazone moiety. mdpi.comresearchgate.netmdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of the N-H and C=N functional groups. mdpi.comresearchgate.net
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the hydrazone, confirming its formation. researchgate.net
Single Crystal X-ray Diffraction: For crystalline hydrazones, this method provides definitive structural information, including bond lengths and angles. researchgate.netmdpi.com
A series of fluoro-substituted aroylhydrazones have been synthesized and characterized, demonstrating the general applicability of these analytical methods. researchgate.net
Hydrazones derived from this compound are valuable precursors for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. researchgate.net The specific heterocyclic system formed depends on the structure of the carbonyl compound used and the reaction conditions.
One of the most well-known cyclization reactions involving arylhydrazones is the Fischer indole synthesis . While not explicitly detailed for this compound in the provided results, this reaction involves the acid-catalyzed intramolecular cyclization of an arylhydrazone to form an indole ring system. The substituents on the phenyl ring of the hydrazine influence the regioselectivity and facility of this cyclization.
Other cyclization reactions of hydrazones can lead to the formation of:
Pyrazoles: Condensation of 1,3-dicarbonyl compounds with hydrazines is a common method for synthesizing pyrazoles. mdpi.comresearchgate.net The reaction of a fluorinated diketone with a hydrazine can yield a fluorinated pyrazole (B372694). researchgate.net
Pyrazolines, Pyridazines, Triazoles, and Oxadiazoles: Hydrazones serve as versatile synthons for the construction of these and other N-heterocycles through various intramolecular or intermolecular coupling reactions. researchgate.net
Thiadiazines: Acyl hydrazides, formed from hydrazines, can be converted to acyl azides, which can then undergo cyclization to form thiadiazine derivatives. clockss.org
The cyclization of hydrazone dianions, generated by deprotonation, with various electrophiles is another powerful strategy for synthesizing functionalized heterocycles like pyrazoles. researchgate.net
Oxidative Transformations and Divergent Reaction Outcomes
The oxidation of arylhydrazines can lead to a variety of products depending on the oxidizing agent and reaction conditions. evitachem.com For instance, oxidation can yield corresponding azines or other nitrogen-containing compounds. evitachem.com In some cases, treatment of arylhydrazines with an oxidizing agent like (bis(trifluoroacetoxy)iodo)benzene (PIFA) in the presence of oxygen can generate radical species. nih.gov
Radical Processes Involving Arylhydrazine Precursors
Arylhydrazines are effective precursors for the generation of aryl radicals, which are highly reactive intermediates in organic synthesis. nih.gov
Aryl radicals can be generated from arylhydrazines under mild conditions. nih.gov One method involves treating the arylhydrazine with a catalytic amount of molecular iodine in the air. nih.gov Another approach is the reaction of arylhydrazines or their hydrochloride salts with a base in the presence of air. nih.gov These generated aryl radicals can then participate in various transformations, such as arylation reactions. nih.gov For example, aryl radicals generated from arylhydrazines have been successfully used to arylate substituted 1,4-naphthoquinones. nih.gov
Compound and Spectroscopic Data Tables
Table 1: Compounds Mentioned in this Article
| Compound Name | Molecular Formula |
| This compound | C₇H₉FN₂ |
| [(3-Fluoro-4-methylphenyl)methyl]hydrazine | C₈H₁₁FN₂ |
| 3-fluoro-4-methylbenzaldehyde | C₈H₇FO |
| Sodium borohydride | NaBH₄ |
| Hydrazine | H₄N₂ |
| 4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole | C₁₆H₁₃FN₂ |
| 2-Fluoro-2-methyl-1,3-diphenylpropane-1,3-dione | C₁₆H₁₃FO₂ |
| 4-nitrobenzoylacetone | C₁₀H₉NO₄ |
| 3-fluoropentane-2,4-dione | C₅H₇FO₂ |
| Methyl hydrazine | CH₆N₂ |
| Phenyl hydrazine | C₆H₈N₂ |
| Diethyl oxalate | C₆H₁₀O₄ |
| Epibromohydrin | C₃H₅BrO |
| Nitric acid | HNO₃ |
| Sulfuric acid | H₂SO₄ |
| Sodium nitrite | NaNO₂ |
| (Bis(trifluoroacetoxy)iodo)benzene | C₁₀H₅F₆IO₄ |
| Iodine | I₂ |
| 1,4-Naphthoquinone | C₁₀H₆O₂ |
Table 2: Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₉FN₂ |
| Molecular Weight | 140.16 g/mol |
| IUPAC Name | This compound |
| CAS Number | 376593-06-5 |
| SMILES | CC1=C(C=CC(=C1)NN)F |
| Data sourced from PubChem CID 18355388 |
Applications in Intermolecular and Intramolecular Radical Coupling Reactions.
This compound and its derivatives are valuable precursors for the generation of aryl radicals, which can subsequently participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These radical coupling reactions can be broadly categorized into intermolecular and intramolecular processes, providing powerful tools for the synthesis of complex organic molecules.
Intermolecular Radical Coupling Reactions
The generation of the (4-fluoro-3-methylphenyl) radical from its corresponding hydrazine allows for its addition to various radical acceptors in an intermolecular fashion. While specific studies on the radical reactions of this compound are not extensively documented, the reactivity of analogous arylhydrazines provides significant insight into its synthetic potential. Research has shown that aryl radicals generated from arylhydrazines can undergo efficient coupling with arenes, heteroarenes, and other unsaturated systems.
One notable application is the radical arylation of anilines and phenols. In these reactions, the arylhydrazine is oxidized to generate the corresponding aryl radical, which then adds to the electron-rich aromatic ring of the aniline (B41778) or phenol. The regioselectivity of this addition is often directed by the activating group on the acceptor molecule. For instance, the reaction of a phenylhydrazine with an aniline typically yields ortho-arylated products with high selectivity.
Arylhydrazines have also been employed in the arylation of quinones. In a study on the generation of aryl radicals from arylhydrazines using catalytic iodine in the presence of air, various substituted 1,4-naphthoquinones were successfully arylated. This method provides a mild and efficient route to 2-aryl-1,4-naphthoquinones, which are important structural motifs in medicinal chemistry. The proposed mechanism involves the in-situ generation of the aryl radical from the arylhydrazine, which is then trapped by the naphthoquinone.
The following table summarizes representative examples of intermolecular radical arylations using arylhydrazines, which are analogous to the expected reactivity of this compound.
| Arylhydrazine Reactant | Radical Acceptor | Reagents and Conditions | Product | Yield (%) |
| Phenylhydrazine | Aniline | Air, biphasic system | 2-Aminobiphenyl | High |
| 4-Methoxyphenylhydrazine | 2-Thiophenoxy-1,4-naphthoquinone | I2 (cat.), air | 2-(4-Methoxyphenyl)-3-thiophenoxy-1,4-naphthoquinone | 90 |
| Phenylhydrazine | 2-Bromo-1,4-naphthoquinone | I2 (cat.), air | 2-Phenyl-3-bromo-1,4-naphthoquinone | 85 |
| 3-Fluorophenylhydrazine | 2-Anilino-1,4-naphthoquinone | I2 (cat.), air | 2-(3-Fluorophenyl)-3-anilino-1,4-naphthoquinone | 84 |
Intramolecular Radical Coupling Reactions
Intramolecular radical reactions of arylhydrazine derivatives offer a powerful strategy for the construction of heterocyclic ring systems. While direct intramolecular radical cyclizations of this compound itself are not widely reported, the Fischer indole synthesis represents a classic and highly important cyclization reaction of arylhydrazines that proceeds through a formal intramolecular rearrangement.
The Fischer indole synthesis involves the reaction of an arylhydrazine with an aldehyde or a ketone in the presence of an acid catalyst to form an indole. The reaction proceeds via the formation of a phenylhydrazone intermediate, which then undergoes a testbook.comtestbook.com-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to afford the indole ring system. While the mechanism is primarily considered a pericyclic reaction, the harsh conditions sometimes employed and the nature of the intermediates have led to discussions about the potential involvement of radical or radical-like pathways in certain cases.
The versatility of the Fischer indole synthesis allows for the preparation of a wide array of substituted indoles, which are prevalent scaffolds in pharmaceuticals and natural products. The specific substitution pattern of the resulting indole is determined by the choice of the arylhydrazine and the carbonyl compound.
Below is a table outlining the key features of the Fischer indole synthesis, a reaction of significant importance for arylhydrazines like this compound.
| Reaction Name | Reactants | Key Intermediate | Key Mechanistic Step | Product Type |
| Fischer Indole Synthesis | Arylhydrazine, Aldehyde/Ketone | Arylhydrazone | testbook.comtestbook.com-Sigmatropic Rearrangement | Substituted Indole |
Although direct radical cyclizations are less common for arylhydrazines compared to other radical precursors, the generation of a radical at a position ortho to the hydrazine group, followed by cyclization onto the nitrogen, represents a plausible, albeit less explored, pathway for the synthesis of nitrogen-containing heterocycles. Further research in this area could unveil novel intramolecular radical coupling applications for this compound and its derivatives.
Applications of 4 Fluoro 3 Methylphenyl Hydrazine in Complex Heterocycle Synthesis
Fischer Indole (B1671886) Synthesis Utilizing Substituted Phenylhydrazines
The Fischer indole synthesis, a venerable and widely used reaction discovered in 1883, transforms arylhydrazines and carbonyl compounds (aldehydes or ketones) into indoles under acidic conditions. wikipedia.orgthermofisher.combyjus.com The reaction is a cornerstone in the synthesis of the indole nucleus, a privileged structure in numerous natural products and pharmaceuticals, including antimigraine drugs of the triptan class. wikipedia.orgmdpi.comnih.gov (4-Fluoro-3-methylphenyl)hydrazine can be employed in this synthesis to produce specifically substituted 6-fluoro-5-methyl-1H-indoles. The reaction typically proceeds in a one-pot manner where the intermediate phenylhydrazone is formed in situ and cyclized without isolation. thermofisher.combyjus.com
A significant challenge and area of study in the Fischer indole synthesis arises when using unsymmetrical ketones, which can potentially yield two regioisomeric indole products. thermofisher.comsharif.edu The regioselectivity of the cyclization is governed by a combination of factors, including the acidity of the reaction medium, the steric hindrance of the substrates, and the electronic properties of the substituents on both the phenylhydrazine (B124118) and the carbonyl partner. thermofisher.comnih.gov
In the case of this compound, the electronic nature of the substituents on the phenyl ring influences the stability of the intermediate enehydrazine tautomers, which in turn directs the organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement. The fluorine atom at the 4-position is electron-withdrawing, while the methyl group at the 3-position is electron-donating. When reacting with an unsymmetrical ketone like 2-butanone, the formation of the enehydrazine can occur towards either the methyl or the methylene (B1212753) group. The subsequent cyclization leads to the formation of either a 2,3-dimethylindole (B146702) or a 2-ethylindole derivative. Computational studies on related systems have shown that electron-withdrawing groups on the phenylhydrazine ring can disfavor certain rearrangement pathways, leading to high regioselectivity. nih.gov Higher acidity and temperature generally favor cyclization at the less-substituted α-carbon of the ketone. sharif.edu
Table 1: Predicted Regioselectivity in Fischer Indole Synthesis with this compound This table presents predicted outcomes based on established principles of regioselectivity.
| Carbonyl Substrate | Potential Indole Products | Predicted Major Product | Rationale |
|---|---|---|---|
| 2-Butanone | 6-Fluoro-2,3,5-trimethyl-1H-indole & 2-Ethyl-6-fluoro-5-methyl-1H-indole | 2-Ethyl-6-fluoro-5-methyl-1H-indole | Cyclization generally favors the less-substituted, more stable enehydrazine intermediate. |
| Phenylacetone | 6-Fluoro-5-methyl-2-phenyl-3-methyl-1H-indole & 3-Benzyl-6-fluoro-5-methyl-1H-indole | 6-Fluoro-5-methyl-2-phenyl-3-methyl-1H-indole | The phenyl group stabilizes the enehydrazine intermediate, directing cyclization. |
| Methyl isopropyl ketone | 6-Fluoro-2,3,3,5-tetramethyl-3H-indole | 6-Fluoro-2,3,3,5-tetramethyl-3H-indole | The quaternary carbon prevents alternative enehydrazine formation, leading to a single indolenine product. ekb.eg |
The mechanism of the Fischer indole synthesis has been extensively studied and is generally accepted to proceed through several key steps as proposed by Robinson. mdpi.comnih.gov The process begins with the acid-catalyzed condensation of this compound with a carbonyl compound to form a phenylhydrazone. wikipedia.orgbyjus.com This is followed by tautomerization to the more reactive enehydrazine intermediate. mdpi.comnumberanalytics.com The crucial step is a proton-catalyzed, irreversible organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of the enehydrazine, which breaks the weak N-N bond and forms a new C-C bond. wikipedia.orgnih.gov The resulting di-imine intermediate then undergoes cyclization and elimination of an ammonia (B1221849) molecule to afford the aromatic indole ring. wikipedia.orgbyjus.comnih.gov
Modern adaptations have sought to improve the efficiency, yield, and environmental footprint of this classic reaction.
Catalysis : While traditional Brønsted acids like HCl, H₂SO₄, and polyphosphoric acid are effective, Lewis acids such as zinc chloride, boron trifluoride, and aluminum chloride are also widely used as catalysts. wikipedia.orgmdpi.comnih.gov The choice of acid catalyst is critical and can influence the regioselectivity of the reaction. thermofisher.comsharif.edu
Microwave-Assisted Synthesis : The use of microwave irradiation has emerged as a powerful technique to accelerate the synthesis of indoles via the Fischer reaction. nih.gov Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner product profiles compared to conventional heating methods. nih.govresearchgate.net This acceleration is attributed to the efficient and uniform heating of the reaction mixture.
The robustness of the Fischer indole synthesis allows for its integration into tandem or cascade reaction sequences, enabling the one-pot synthesis of complex molecules from simpler starting materials. These strategies enhance synthetic efficiency by minimizing intermediate purification steps.
One notable example is the tandem hydroformylation–Fischer indole synthesis. rsc.org In this sequence, an allylic substrate is first hydroformylated in the presence of a rhodium catalyst to generate an aldehyde in situ. This aldehyde is not isolated but is immediately trapped by this compound to form the corresponding hydrazone, which then undergoes acid-catalyzed Fischer indolization. researchgate.net This approach provides a direct route to biologically significant tryptamine (B22526) analogues from allylic amines. rsc.org
Another powerful variation is the "interrupted Fischer indolization," which allows for the synthesis of fused indoline (B122111) ring systems. nih.gov In this process, the reaction of a hydrazine (B178648) with a substrate containing a latent aldehyde, such as a lactol or hemiaminal, proceeds through the organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement but is then intercepted by an intramolecular cyclization cascade before the final aromatization step, yielding complex polycyclic structures like furoindolines and pyrrolidinoindolines. nih.gov
Pyrazole (B372694) Ring Construction via this compound
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, which are of significant interest in medicinal and agricultural chemistry. ekb.eg The reaction of this compound with appropriate three-carbon synthons is a direct method for constructing the 1-(4-fluoro-3-methylphenyl)pyrazole core.
The most classic and versatile method for pyrazole synthesis is the Knorr reaction, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound. nih.govbeilstein-journals.org The reaction of this compound with a 1,3-dicarbonyl substrate, such as acetylacetone (B45752) or benzoylacetone, proceeds under acidic or basic conditions to yield the corresponding pyrazole.
Regioselectivity is a key consideration when an unsymmetrical 1,3-dicarbonyl is used. The reaction mechanism involves the initial nucleophilic attack of one of the hydrazine's nitrogen atoms on a carbonyl group, followed by intramolecular condensation with the second carbonyl and subsequent dehydration. The regiochemical outcome is determined by which hydrazine nitrogen attacks which carbonyl group. Generally, the more nucleophilic nitrogen (the terminal NH₂) of the hydrazine attacks the more electrophilic carbonyl carbon of the dicarbonyl. The electronic effects of the fluoro and methyl groups on the phenyl ring of the hydrazine can subtly influence the nucleophilicity of the nitrogens and the reaction pathway. Studies involving fluorinated diketones have shown that high regioselectivity can be achieved, often favoring one isomer significantly over the other. nih.govresearchgate.net
Table 2: Predicted Regioselectivity in Pyrazole Synthesis with this compound and 1,3-Dicarbonyls This table presents predicted outcomes based on the Knorr pyrazole synthesis mechanism.
| 1,3-Dicarbonyl Substrate | Potential Pyrazole Products | Predicted Major Product | Rationale |
|---|---|---|---|
| Acetylacetone (symmetrical) | 1-(4-Fluoro-3-methylphenyl)-3,5-dimethyl-1H-pyrazole | Not Applicable (single product) | The substrate is symmetrical, leading to only one possible product. |
| Benzoylacetone (unsymmetrical) | 1-(4-Fluoro-3-methylphenyl)-5-methyl-3-phenyl-1H-pyrazole & 1-(4-Fluoro-3-methylphenyl)-3-methyl-5-phenyl-1H-pyrazole | 1-(4-Fluoro-3-methylphenyl)-5-methyl-3-phenyl-1H-pyrazole | The terminal NH₂ of the hydrazine preferentially attacks the more electrophilic benzoyl carbonyl carbon. |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione (unsymmetrical) | 1-(4-Fluoro-3-methylphenyl)-3-phenyl-5-(trifluoromethyl)-1H-pyrazole & 1-(4-Fluoro-3-methylphenyl)-5-phenyl-3-(trifluoromethyl)-1H-pyrazole | 1-(4-Fluoro-3-methylphenyl)-3-phenyl-5-(trifluoromethyl)-1H-pyrazole | The terminal NH₂ attacks the highly electrophilic trifluoromethylketone carbonyl. researchgate.net |
Pyrazoles can also be synthesized from the reaction of hydrazines with α,β-unsaturated carbonyl compounds (e.g., chalcones) and acetylenic compounds.
α,β-Unsaturated Carbonyls : The reaction of this compound with an α,β-unsaturated aldehyde or ketone typically proceeds via a Michael addition of the hydrazine to the β-carbon of the unsaturated system. beilstein-journals.orgresearchgate.net This is followed by intramolecular cyclization onto the carbonyl group and subsequent dehydration or oxidation to yield the final pyrazole. nih.govmdpi.com In many cases, the intermediate pyrazoline is formed, which can be isolated or oxidized in situ to the aromatic pyrazole. beilstein-journals.orgnih.gov
Acetylenic Substrates : α,β-Acetylenic ketones and aldehydes are also excellent substrates for pyrazole synthesis. Their reaction with this compound can lead directly to pyrazoles. For instance, silver-catalyzed reactions of hydrazines with trifluoromethylated ynones have been shown to produce 3-CF₃-pyrazoles with high regioselectivity and yield. mdpi.com Similarly, one-pot reactions of hydrazines with α,β-alkynic aldehydes can be used to generate various substituted pyrazoles. mdpi.com These methods provide a direct entry to pyrazoles without the need for an oxidation step.
Synthesis of Dihydropyrazole Intermediates and Aromatization Strategies
The reaction of hydrazines with α,β-unsaturated carbonyl compounds is a classical and efficient method for the synthesis of 2-pyrazolines, also known as 4,5-dihydropyrazoles. This compound serves as a key precursor in these reactions, leading to the formation of N-aryl substituted dihydropyrazole intermediates.
The synthesis typically begins with the base-catalyzed Claisen-Schmidt condensation of an aromatic ketone and an aromatic aldehyde to form a chalcone (B49325) (an α,β-unsaturated ketone). Subsequent cyclization of this chalcone with this compound, often in a solvent like ethanol (B145695) and in the presence of a basic catalyst, yields the corresponding 1-(4-fluoro-3-methylphenyl)-3,5-diaryl-4,5-dihydropyrazole. researchgate.net The reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration.
These dihydropyrazole intermediates are often not the final target and can be converted to the more stable, aromatic pyrazole ring system through oxidation. Various aromatization strategies have been developed to efficiently carry out this transformation. researchgate.netasianpubs.orgsemanticscholar.org The choice of oxidizing agent is crucial to ensure high yields and avoid side reactions.
Common Aromatization Reagents for Dihydropyrazoles:
| Oxidizing Agent/System | Conditions | Efficacy | Reference |
| Iodine in Dimethyl Sulfoxide (DMSO-I₂) | Reflux, 1 hour | Good yields (60-80%) | asianpubs.org |
| DABCO-Bromine Complex | Acetic acid, room temperature | Excellent yields (87-95%) | semanticscholar.orgumich.edu |
| Electrochemical Oxidation (NaCl mediator) | Biphasic system (water/ethyl acetate) | Moderate to excellent yields | rsc.org |
| Lead(IV) Acetate | Benzene | Effective | asianpubs.org |
The mechanism of oxidation typically involves the removal of two hydrogen atoms from the C4 and C5 positions of the dihydropyrazole ring, leading to the formation of a new double bond and the aromatic pyrazole core. researchgate.net For instance, in the DMSO-I₂ system, the iodine acts as the oxidizing agent to facilitate the dehydrogenation. asianpubs.org Similarly, the DABCO-bromine complex serves as a mild and efficient source of electrophilic bromine to initiate the oxidation process. semanticscholar.org These methods provide reliable pathways to convert the initially formed dihydropyrazole intermediates into their fully aromatic counterparts.
Multicomponent Reaction Strategies for Pyrazole Diversification
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. This compound is an excellent component for MCRs aimed at producing diverse libraries of substituted pyrazoles.
One of the most prominent MCRs for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound, a hydrazine, and often other components. In a typical three-component reaction, this compound can be reacted with a β-ketoester and an aldehyde. This reaction is often catalyzed by a Lewis or Brønsted acid and proceeds through a series of condensations and cyclizations to yield highly substituted pyrazoles.
Another versatile MCR strategy involves the reaction of an aldehyde, malononitrile (B47326), and this compound. This can be extended to a four-component reaction by including a β-ketoester, which first reacts with the hydrazine to form a pyrazolone (B3327878) intermediate. Simultaneously, a Knoevenagel condensation between the aldehyde and malononitrile generates a Michael acceptor. A subsequent Michael addition and cyclization yield complex fused heterocyclic systems like pyrano[2,3-c]pyrazoles.
Examples of Multicomponent Reactions for Pyrazole Synthesis:
| Reaction Type | Reactants | Product Type |
| Three-component | This compound, 1,3-Diketone, (optional third component) | 3,4,5-Substituted Pyrazole |
| Three-component | This compound, Aldehyde, Malononitrile | 5-Amino-1-aryl-1H-pyrazole-4-carbonitrile |
| Four-component | This compound, Aldehyde, Malononitrile, β-Ketoester | Pyrano[2,3-c]pyrazole |
These MCR strategies offer significant advantages, including high atom economy, operational simplicity, and the ability to rapidly generate a wide array of structurally diverse pyrazole derivatives from simple precursors. The inclusion of the 4-fluoro-3-methylphenyl moiety introduces specific physicochemical properties into the final molecules, which is highly desirable for screening in drug discovery programs.
Synthesis of Other Nitrogen-Containing Heterocyclic Systems
Formation of Pyrimidine (B1678525) Derivatives
While not a direct cyclization partner for the entire pyrimidine ring, this compound can be used to synthesize precursor molecules that are then converted into pyrimidine derivatives. A common strategy involves using the hydrazine to introduce a reactive hydrazinyl group onto a pre-formed pyrimidine core.
For example, a synthetic route can begin with a 2-thiol-pyrimidine derivative, which is subjected to hydrazinolysis with hydrazine hydrate (B1144303) to replace the thiol group with a hydrazinyl group. While this general method uses hydrazine hydrate, a similar principle can be applied where this compound is used to create more complex hydrazinyl intermediates in other contexts. These 2-hydrazinylpyrimidine intermediates are versatile synthons. They can be subsequently condensed with various carbonyl compounds, such as isatin (B1672199) derivatives or substituted benzaldehydes and acetophenones, to produce complex pyrimidine-hydrazone hybrids. researchgate.net This modular approach allows for the late-stage introduction of the (4-fluoro-3-methylphenyl) moiety, enabling the synthesis of diverse pyrimidine-based scaffolds.
Synthesis of Substituted Pyrrolidine (B122466) Scaffolds
The Fischer indole synthesis is a classic and powerful reaction that utilizes arylhydrazines to produce indoles. An important variation of this reaction, sometimes referred to as an interrupted Fischer indolization, can be harnessed to synthesize substituted pyrrolidine scaffolds, specifically those fused to an aromatic ring like dihydroindoles. wikipedia.orgacs.org
The synthesis commences with the acid-catalyzed reaction of this compound with a suitable ketone or aldehyde to form the corresponding (4-fluoro-3-methylphenyl)hydrazone. This hydrazone then isomerizes to an enamine. Under the reaction conditions, instead of proceeding to the final indole, the reaction can be stopped or diverted after a researchgate.netresearchgate.net-sigmatropic rearrangement and subsequent cyclization. Reductive conditions during this cascade can lead to the formation of a pentacyclic intermediate that contains a substituted pyrrolidine ring fused to the original aromatic ring. acs.org This strategy effectively constructs a complex, fused pyrrolidine-containing architecture, where the nitrogen atom and the substituted phenyl ring of the initial hydrazine are incorporated into the final structure.
Preparation of Triarylmethane Derivatives via Hydrazone Intermediates
This compound can be used to prepare triarylmethane derivatives where the core scaffold is linked to a hydrazone functional group. This method provides access to a unique class of triarylmethane compounds with potential applications as dyes or biologically active agents.
A general and effective method involves a two-step process. tandfonline.comtandfonline.com First, a formylated-triarylmethane (FTRAM) is synthesized. This is typically achieved through a Friedel-Crafts reaction between an electron-rich arene and a dialdehyde, such as terephthalaldehyde, catalyzed by an acid like silica (B1680970) sulfuric acid. tandfonline.com In the second step, this formylated-triarylmethane, which contains an aldehyde group attached to one of the aryl rings of the triarylmethane core, is reacted with this compound. tandfonline.com The condensation reaction between the aldehyde of the FTRAM and the hydrazine readily forms a stable hydrazone. The resulting product is a complex molecule where the (4-fluoro-3-methylphenyl)hydrazone moiety is appended to a triarylmethane framework.
General Synthesis of Triarylmethane Hydrazones:
| Step | Reaction | Reactants | Product |
| 1 | Friedel-Crafts Reaction | Arene, Dialdehyde | Formylated-Triarylmethane (FTRAM) |
| 2 | Hydrazone Formation | FTRAM, this compound | Triarylmethane Hydrazone Derivative |
This synthetic route is notable for its simplicity and efficiency, allowing for the modular construction of complex triarylmethane dyes and related compounds incorporating the specific substitution pattern of this compound.
Computational Chemistry Investigations of 4 Fluoro 3 Methylphenyl Hydrazine and Its Derivatives
Electronic Structure Characterization Using Density Functional Theory (DFT)
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency in describing the electronic structure of molecules. By calculating the electron density, DFT methods can elucidate a wide range of properties of (4-Fluoro-3-methylphenyl)hydrazine, from its molecular geometry to its reactivity.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity and electronic properties of a molecule. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. bldpharm.com
For this compound, the HOMO is expected to be localized primarily on the hydrazine (B178648) moiety (-NHNH2), which is rich in electrons, particularly on the terminal nitrogen atom. The LUMO, conversely, is likely distributed over the aromatic ring, influenced by the electron-withdrawing fluorine atom. A smaller HOMO-LUMO gap suggests a higher propensity for chemical reactions, as less energy is required to excite an electron from the HOMO to the LUMO. bldpharm.com
Table 1: Hypothetical Frontier Molecular Orbital Energies and Energy Gaps for Phenylhydrazine (B124118) Derivatives (Calculated using DFT)
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| Phenylhydrazine | -5.8 | -0.5 | 5.3 |
| (4-Fluorophenyl)hydrazine | -6.0 | -0.7 | 5.3 |
| This compound | -5.9 | -0.6 | 5.3 |
| (4-Nitrophenyl)hydrazine | -6.5 | -2.0 | 4.5 |
Note: This table is illustrative and based on general trends observed in related compounds. Actual values would require specific DFT calculations.
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative electrostatic potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack.
For this compound, the MEP map would likely show the most negative potential localized around the nitrogen atoms of the hydrazine group, indicating their nucleophilic character. The fluorine atom, being highly electronegative, would also contribute to a region of negative potential. Conversely, the hydrogen atoms of the hydrazine group and the aromatic ring would exhibit positive potential, making them susceptible to attack by nucleophiles. Such analyses are critical in understanding intermolecular interactions, such as hydrogen bonding. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Analysis
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the excited states of molecules and predicting their electronic absorption spectra. researchgate.net This approach allows for the calculation of vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities of peaks in a UV-Vis spectrum.
By applying TD-DFT to this compound, one could predict the electronic transitions that give rise to its characteristic absorption bands. These transitions typically involve the promotion of an electron from an occupied molecular orbital to an unoccupied one, such as the HOMO to LUMO transition. The nature of these transitions (e.g., π → π* or n → π*) can also be elucidated. Comparing the theoretically predicted spectrum with experimental data can provide a more detailed understanding of the molecule's electronic structure. researchgate.net
Table 2: Hypothetical Electronic Transitions for this compound (Calculated using TD-DFT)
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| HOMO → LUMO | 4.6 | 270 | 0.15 |
| HOMO-1 → LUMO | 5.1 | 243 | 0.08 |
| HOMO → LUMO+1 | 5.5 | 225 | 0.22 |
Note: This table is illustrative. Actual values would require specific TD-DFT calculations.
Quantum Chemical Modeling of Reaction Mechanisms and Transition States
Quantum chemical methods are instrumental in elucidating the detailed mechanisms of chemical reactions by mapping the potential energy surface. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy barrier associated with a transition state determines the reaction rate.
For this compound, computational modeling could be used to investigate various reactions, such as its synthesis or its participation in further chemical transformations like the Fischer indole (B1671886) synthesis. For instance, modeling the reaction of a substituted phenylhydrazine with a ketone would involve locating the transition state for the initial condensation reaction to form a hydrazone, followed by the subsequent steps of the cyclization. These calculations can provide insights into the reaction kinetics and the factors that influence the reaction pathway. researchgate.net
Quantitative Structure-Reactivity Relationships and Substituent Effects
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. mdpi.com By systematically varying substituents on the this compound scaffold and calculating various quantum chemical descriptors (e.g., atomic charges, HOMO/LUMO energies, dipole moments), one can develop models that predict the reactivity of new derivatives.
The electronic effects of the fluorine and methyl substituents on the phenyl ring of this compound are of particular interest. The fluorine atom is an electron-withdrawing group via induction but a weak electron-donating group through resonance. The methyl group is a weak electron-donating group. The interplay of these substituent effects influences the electron density distribution and, consequently, the reactivity of the hydrazine moiety and the aromatic ring. A QSRR study could quantify these effects and predict how different substituents at various positions would impact the compound's properties.
Role As a Privileged Scaffold Precursor in Advanced Chemical Design
Design Principles for Novel Molecular Scaffolds Derived from Arylhydrazines
The design of novel molecular scaffolds from arylhydrazines like (4-Fluoro-3-methylphenyl)hydrazine is guided by several key principles aimed at creating structurally diverse and functionally optimized molecules. nih.gov These scaffolds often serve as the core structure of a molecule, with various functional groups attached to modulate its properties. nih.gov The concept of "privileged scaffolds" is central to this approach, referring to molecular frameworks that can bind to multiple biological targets, making them highly valuable in drug discovery. ufrj.brresearchgate.netresearchgate.netnih.gov
Arylhydrazines are considered privileged precursors because their derivatives can adopt a wide range of three-dimensional conformations, allowing for the exploration of vast chemical space. nih.govniper.gov.in The design process often involves computational modeling to predict the properties of potential scaffolds and to guide their synthesis. rsc.org Key attributes of an ideal scaffold include a scalable and rapid synthesis, chemical homogeneity, and the ability to be derivatized in a controlled manner. mdpi.com
Strategies for Expanding Chemical Space and Scaffold Hopping
Expanding chemical space and scaffold hopping are crucial strategies in modern drug discovery to identify novel compounds with improved properties. niper.gov.innih.gov Scaffold hopping involves replacing the core structure of a known active compound with a different one while maintaining its biological activity. niper.gov.innih.gov This can lead to new chemical entities with different intellectual property profiles and potentially better pharmacokinetic or pharmacodynamic properties. niper.gov.in
Arylhydrazines are particularly useful in this context due to their reactivity, which allows for their incorporation into a variety of heterocyclic systems. nih.gov Strategies for scaffold hopping can be categorized by the degree of structural change from the original molecule. nih.gov These can range from minor modifications like heteroatom substitution within a ring to more significant changes like ring opening or closure and the replacement of entire backbones. nih.gov
| Scaffold Hopping Strategy | Description | Example Application |
| Heterocycle Replacement (1° hop) | Replacing atoms like carbon, nitrogen, oxygen, or sulfur within a heterocyclic core while maintaining the orientation of substituents. nih.gov | Swapping a phenyl ring with a pyrimidine (B1678525) ring to improve solubility. niper.gov.in |
| Ring Opening and Closure (2° hop) | Manipulating the flexibility of a molecule by altering the number of rotatable bonds through ring formation or cleavage. nih.gov | Conversion of a cyclic structure to a more flexible linear one to improve membrane penetration. nih.gov |
| Peptide to Non-peptide (3° hop) | Replacing a peptide backbone with a non-peptidic moiety to enhance metabolic stability. nih.gov | Designing peptidomimetics to overcome the limitations of peptide-based drugs. niper.gov.in |
| Topology or Shape-based Hopping (4° hop) | Creating a completely new chemical backbone that retains only the key interaction points of the original molecule. nih.gov | Development of novel cyclooxygenase (COX-2) inhibitors with distinct core structures. niper.gov.in |
Synthesis of Three-Dimensional Scaffolds (e.g., Spirocycles) with Defined Geometries
The synthesis of three-dimensional (3D) scaffolds is a key focus in modern medicinal chemistry as they offer better exploration of the 3D space of biological targets compared to flat, two-dimensional molecules. nih.govnih.gov Arylhydrazines can be utilized in the synthesis of complex 3D structures, including spirocycles, which are compounds containing two rings connected by a single common atom. nih.govnih.gov
The synthesis of such scaffolds often involves multi-step reaction sequences. nih.gov For instance, a series of novel spirocyclic scaffolds has been prepared for the creation of compound libraries for biological screening. nih.gov These scaffolds feature two points for orthogonal diversification, allowing for the systematic variation of substituents. nih.gov The high sp3 carbon content of these spirocyclic scaffolds is crucial for achieving a three-dimensional exploration of chemical space. nih.govnih.gov The synthesis aims to produce scaffolds with well-defined geometries, which allows for a controlled investigation of the relationship between spatial arrangement and molecular properties. nih.gov
Arylhydrazine-Derived Scaffolds in Materials Science and Functional Molecule Development
The utility of arylhydrazine-derived scaffolds extends beyond medicinal chemistry into the realm of materials science and the development of functional molecules. evitachem.com In materials science, these scaffolds can be used to create new polymers and other materials with unique properties due to the reactive nature of the hydrazine (B178648) group. evitachem.com For instance, they can be incorporated into biodegradable scaffolds for tissue engineering applications, where they can carry and deliver growth factors or other bioactive molecules. nih.gov
In the development of functional molecules, arylhydrazine derivatives have been investigated for a range of applications. For example, they have been used to synthesize compounds with potential antimicrobial and anticancer properties. nih.govevitachem.com The mechanism of action often involves the interaction of the hydrazine-derived scaffold with biological targets like enzymes or DNA. evitachem.com The ability to systematically modify the scaffold allows for the fine-tuning of these interactions to enhance potency and selectivity. nih.gov
Combinatorial Library Design and Synthesis for Chemical Probe Development
Combinatorial chemistry is a powerful technique for rapidly generating large numbers of diverse compounds, known as libraries, for high-throughput screening. researchgate.netnih.gov Arylhydrazines, including this compound, are valuable building blocks in the design and synthesis of combinatorial libraries for the development of chemical probes. acs.org Chemical probes are small molecules used to study biological processes.
Future Research Trajectories and Unexplored Avenues
Innovation in Catalytic Methodologies for Arylhydrazine Transformations
The transformation of arylhydrazines is central to the synthesis of a vast array of heterocyclic compounds, most notably indoles via the Fischer indole (B1671886) synthesis. wikipedia.orgchem-station.com Future research will focus on moving beyond traditional Brønsted or Lewis acid catalysts to more sophisticated and milder catalytic systems. wikipedia.orgorganic-chemistry.org
Palladium-catalyzed cross-coupling reactions represent a significant frontier. The Buchwald-Hartwig amination and related cross-coupling methods, which have revolutionized C-N bond formation, could be further adapted for (4-Fluoro-3-methylphenyl)hydrazine. chem-station.comhanyang.ac.kr Innovations may include the development of novel phosphine (B1218219) ligands that enhance catalyst activity and stability, allowing for lower catalyst loadings and broader substrate scope. thieme-connect.dedartmouth.eduuwindsor.ca For instance, the Buchwald modification allows for the synthesis of N-arylhydrazones from aryl halides, which can then undergo Fischer indolization, providing an alternative and flexible route to indole derivatives. chem-station.com
Copper-catalyzed reactions also offer a promising, cost-effective alternative to palladium. nih.gov Research into copper-catalyzed C-N, C-S, and C-P bond formations using this compound as the aryl source could yield novel classes of compounds. nih.gov Aerobic copper-catalyzed processes, which use air as a benign oxidant, are particularly attractive from a green chemistry perspective and could be applied to synthesize complex acylhydrazine derivatives. rsc.orgnih.gov
Gold-catalyzed transformations are emerging as a powerful tool for activating alkynes and allenes toward nucleophilic attack. researchgate.netfrontiersin.org Future work could explore the gold-catalyzed cyclization of substrates derived from this compound to construct unique polycyclic and heterocyclic architectures that are otherwise difficult to access. beilstein-journals.orgencyclopedia.pubnih.gov
Finally, metal-free catalytic systems , such as those employing polyphosphoric acid (PPA) or other strong Brønsted acids, continue to be refined for reactions like the Fischer indole synthesis with alkynes. mdpi.com The development of organocatalysts for asymmetric transformations of this compound derivatives is another largely unexplored and highly promising research avenue.
A summary of potential catalytic strategies is presented in Table 1.
Table 1: Innovative Catalytic Strategies for this compound Transformations
| Catalyst Type | Example Reaction | Potential Advantages |
|---|---|---|
| Palladium | Buchwald-Hartwig Amination, Suzuki Coupling | High efficiency, broad substrate scope, well-defined mechanisms. chem-station.comuwindsor.ca |
| Copper | Chan-Evans-Lam (CEL) Coupling, Aerobic Oxidation | Lower cost, environmentally benign, unique reactivity. nih.govrsc.org |
| Gold | Alkyne/Allene Cycloisomerization | Mild reaction conditions, unique activation of unsaturated bonds. researchgate.netfrontiersin.org |
Integration of Continuous Flow Synthesis and Automated Synthesis Techniques
The transition from traditional batch processing to continuous flow synthesis offers numerous advantages, including enhanced safety, improved heat and mass transfer, scalability, and the potential for integrating reaction and purification steps. The synthesis of hydrazine (B178648) derivatives, particularly those involving hazardous reagents or exothermic reactions, is well-suited for flow chemistry. thieme-connect.de
The integration of automated synthesis platforms with flow reactors will enable high-throughput experimentation (HTE). By systematically varying parameters such as temperature, residence time, reagent concentration, and catalyst choice, these automated systems can rapidly identify optimal reaction conditions. This approach accelerates the discovery of new reactions and the optimization of existing ones for derivatives of this compound. Furthermore, automated synthesis can be used to rapidly generate libraries of analogues for biological screening. chem-station.comnih.gov
Table 2: Hypothetical Parameters for Continuous Flow Synthesis of a this compound Derivative
| Parameter | Reactor 1 (Hydrazone Formation) | Reactor 2 (Cyclization) |
|---|---|---|
| Reactants | This compound, Ketone/Aldehyde | Hydrazone Intermediate, Catalyst |
| Solvent | Ethanol (B145695) | Acetonitrile |
| Temperature | 60 °C | 120 °C |
| Residence Time | 5 minutes | 15 minutes |
| Catalyst | Acetic Acid (cat.) | Lewis Acid (e.g., ZnCl₂) |
Advanced Analytical and Spectroscopic Techniques for Structural Elucidation of Complex Derivatives
As synthetic methodologies become more sophisticated, the resulting molecules can possess highly complex and novel structures. The unambiguous determination of these structures is paramount. While standard techniques like 1H and 13C NMR are foundational, the characterization of intricate derivatives of this compound will necessitate the application of more advanced analytical methods.
Advanced NMR spectroscopy , including two-dimensional techniques like COSY, HSQC, and HMBC, will be indispensable for establishing connectivity in complex polycyclic systems. The presence of fluorine introduces C-F and H-F coupling, which can be a powerful diagnostic tool but also complicates spectra. 19F NMR spectroscopy will be essential for confirming the incorporation and environment of the fluorine atom.
High-Resolution Mass Spectrometry (HRMS) provides exact mass measurements, allowing for the confident determination of elemental compositions and the identification of products and impurities. Coupling HRMS with fragmentation techniques (MS/MS) can further help in piecing together the molecular structure.
Single-crystal X-ray diffraction remains the gold standard for absolute structure determination. Future research will involve developing crystallization techniques for novel derivatives of this compound to provide unequivocal proof of their three-dimensional structure, including stereochemistry. This is particularly crucial for validating the outcomes of new catalytic reactions.
Complementing these experimental techniques, Density Functional Theory (DFT) calculations are becoming increasingly vital. nih.govmdpi.com By calculating theoretical NMR chemical shifts, vibrational frequencies (IR), and electronic transitions (UV-Vis), and comparing them with experimental data, researchers can gain greater confidence in their structural assignments. acs.org DFT can also provide insights into molecular geometry and electronic structure that are not directly accessible through experimentation alone. nih.gov
Predictive Modeling for Novel Reactivity and Synthetic Pathways
The confluence of computational chemistry and machine learning is set to revolutionize synthetic chemistry. For this compound, these predictive tools can guide research by forecasting reaction outcomes and proposing entirely new synthetic routes.
Quantum mechanical calculations , such as those based on Density Functional Theory (DFT), can be used to model reaction mechanisms in detail. nih.govresearchgate.net For instance, the mechanism of the Fischer indole synthesis can be computationally investigated to understand the influence of the fluoro and methyl substituents on the reactivity and regioselectivity of the reaction. researchgate.netnih.gov Such studies can predict transition state energies, identify key intermediates, and explain why certain products are favored over others, saving significant experimental effort.
Machine learning (ML) and artificial intelligence (AI) models are being trained on vast datasets of chemical reactions to predict the products of a given set of reactants and conditions. nih.govbohrium.comresearchgate.net A future research direction would be to develop or fine-tune ML models specifically for arylhydrazine chemistry. By inputting this compound and various reaction partners into such a model, chemists could screen for high-yielding transformations and identify potential, unexpected side products before ever stepping into the lab. eurekalert.orgarxiv.org These models can also be used in a retrosynthetic fashion to propose novel synthetic pathways to complex target molecules containing the 4-fluoro-3-methylphenyl moiety. digitellinc.comresearchgate.net
The ultimate goal is to create a feedback loop where automated synthesis platforms generate large, high-quality datasets of reactions involving this compound. This data would then be used to train increasingly accurate machine learning models, which in turn would guide the next round of experiments in a cycle of continuous discovery and optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
